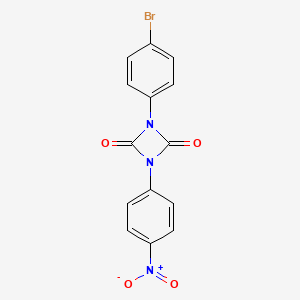
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- is a synthetic organic compound characterized by the presence of bromine and nitro functional groups attached to a uretidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate brominated and nitrated aromatic precursors with uretidinedione under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Uretidinedione, 1-(p-chlorophenyl)-3-(p-nitrophenyl)-
- 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-aminophenyl)-
Uniqueness
The unique combination of bromine and nitro groups in 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- imparts distinct chemical and physical properties, making it valuable for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
73840-18-3 |
|---|---|
Molecular Formula |
C14H8BrN3O4 |
Molecular Weight |
362.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-nitrophenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C14H8BrN3O4/c15-9-1-3-10(4-2-9)16-13(19)17(14(16)20)11-5-7-12(8-6-11)18(21)22/h1-8H |
InChI Key |
PIRUCMJNESTBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



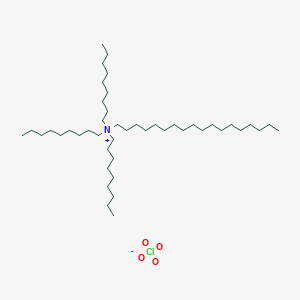
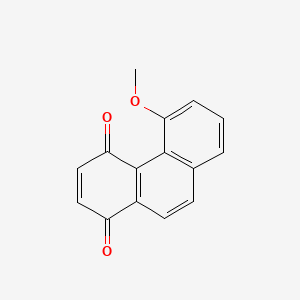


![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
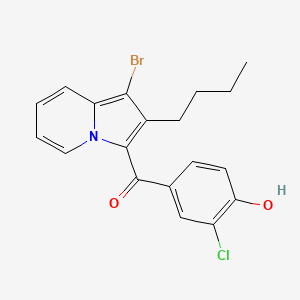
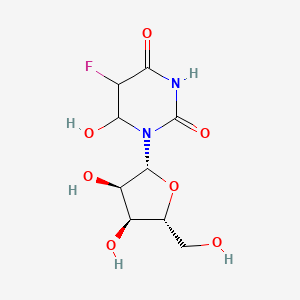
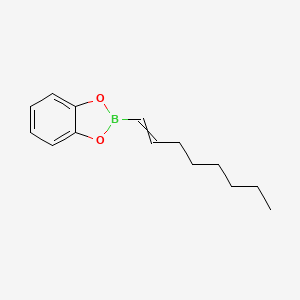
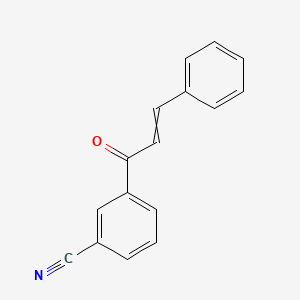
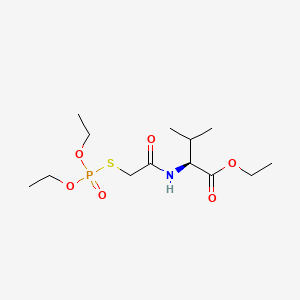
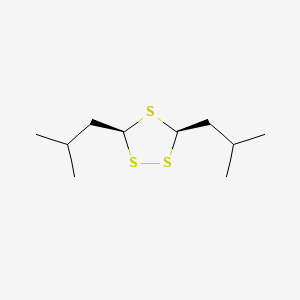
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
